molecular formula C16H14N2O2S B1392517 [(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid CAS No. 1244855-36-4

[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid

Cat. No.: B1392517
CAS No.: 1244855-36-4
M. Wt: 298.4 g/mol
InChI Key: RXTMEJVDPGXLQR-UHFFFAOYSA-N
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Description

The compound “[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . The 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . This reaction yields the compounds in 45–60% yield .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound and its derivatives, such as 1-methyl and 1-benzyl derivatives, have been synthesized through various methods involving cyclization and reduction reactions. These processes are essential for creating complex molecules with potential pharmaceutical applications (Bencková & Krutošíková, 1997).

  • Molecular Properties : Quantum chemical calculations and thermodynamics parameters have been studied for this compound, providing insights into its electronic properties such as highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energy, which are crucial for understanding its reactivity and potential applications (Bouklah et al., 2012).

Biological and Pharmaceutical Applications

  • Inhibitory Activity : Certain derivatives of this compound have been investigated for their inhibitory activity against enzymes like aldose reductase, which is significant in treating conditions like diabetic complications (Anagnostou et al., 2002).

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial activity, highlighting their potential as therapeutic agents against various microbial infections (Hunashal et al., 2012).

  • Antinociceptive Activity : Research has been conducted on the antinociceptive activity of related compounds, suggesting their potential use in pain management (Nacak et al., 1999).

  • Insecticidal Potential : Some pyrrole derivatives of this compound have been explored as insecticidal agents, demonstrating effectiveness against certain insect types like Spodoptera littoralis, a cotton leafworm (Abdelhamid et al., 2022).

Future Directions

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives involve their potential use in cancer therapy . These compounds have been shown to inhibit the FGFR signaling pathway, making them an attractive strategy for cancer therapy .

Biochemical Analysis

Biochemical Properties

[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. Studies have shown that this compound can interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . FGFRs are crucial in various cellular processes, including cell proliferation, differentiation, and migration. The interaction between this compound and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation events necessary for downstream signaling.

Cellular Effects

The effects of this compound on cells are profound. This compound has been observed to inhibit the proliferation of cancer cells, particularly those overexpressing FGFRs . By blocking FGFR signaling, this compound can induce apoptosis and reduce cell migration and invasion. Additionally, this compound influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. The compound’s thioacetic acid moiety is believed to form hydrogen bonds with key amino acid residues in the receptor’s active site, stabilizing the inhibitor-receptor complex . This binding prevents the autophosphorylation of tyrosine residues on the receptor, thereby inhibiting downstream signaling. Additionally, the benzyl group of the compound may enhance its binding affinity through hydrophobic interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under physiological conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially reducing its efficacy. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of FGFR signaling, resulting in prolonged anti-proliferative effects on cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses of the compound have been shown to effectively inhibit tumor growth without significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level do not result in increased efficacy but rather in heightened toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, while conjugation reactions involving glutathione and glucuronic acid facilitate its excretion. The compound’s metabolism can affect its bioavailability and efficacy, with certain metabolites retaining inhibitory activity against FGFRs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound is known to be actively transported into cells via specific membrane transporters, where it accumulates in the cytoplasm. Binding proteins within the cell may facilitate its localization to target sites, enhancing its inhibitory effects on FGFRs.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with FGFRs . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is critical for its activity, as it ensures the compound is in proximity to its target receptors, thereby maximizing its inhibitory effects.

Properties

IUPAC Name

2-(1-benzylpyrrolo[3,2-c]pyridin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(20)11-21-16-13-7-9-18(14(13)6-8-17-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTMEJVDPGXLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CN=C3SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid
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[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid

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